
Acetic acid--(2S)-1-bromopropan-2-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2S)-1-bromopropan-2-ol is a compound that combines the properties of acetic acid and (2S)-1-bromopropan-2-ol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. (2S)-1-bromopropan-2-ol is an organic compound with a bromine atom attached to the second carbon of a propanol molecule. This compound is chiral, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-1-bromopropan-2-ol can be achieved through several methods. One common approach involves the bromination of (S)-propan-2-ol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction typically occurs under mild conditions and yields (2S)-1-bromopropan-2-ol. This intermediate can then be reacted with acetic acid to form the desired compound.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol, known as the Monsanto process. This process uses a rhodium catalyst and iodine as a promoter to convert methanol and carbon monoxide into acetic acid. The production of (2S)-1-bromopropan-2-ol on an industrial scale can be achieved through the bromination of (S)-propan-2-ol using bromine or hydrobromic acid.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2S)-1-bromopropan-2-ol can undergo various chemical reactions, including:
Oxidation: The bromine atom in (2S)-1-bromopropan-2-ol can be oxidized to form a hydroxyl group, resulting in the formation of (2S)-1,2-dihydroxypropane.
Reduction: The carbonyl group in acetic acid can be reduced to form ethanol.
Substitution: The bromine atom in (2S)-1-bromopropan-2-ol can be substituted with other nucleophiles, such as hydroxide ions, to form (2S)-propan-2-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and cyanide ions (CN⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: (2S)-1,2-dihydroxypropane
Reduction: Ethanol
Substitution: (2S)-propan-2-ol
Applications De Recherche Scientifique
Acetic acid;(2S)-1-bromopropan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of acetic acid;(2S)-1-bromopropan-2-ol involves its interaction with various molecular targets and pathways. The bromine atom in (2S)-1-bromopropan-2-ol can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The acetic acid component can undergo various reactions, including esterification and oxidation, to produce different products. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.
Comparaison Avec Des Composés Similaires
Acetic acid;(2S)-1-bromopropan-2-ol can be compared with other similar compounds, such as:
Acetic acid: A simple carboxylic acid with various industrial and household applications.
(2S)-1-bromopropan-2-ol: A chiral brominated alcohol used in organic synthesis.
(2R)-1-bromopropan-2-ol: The enantiomer of (2S)-1-bromopropan-2-ol with similar chemical properties but different biological activities.
The uniqueness of acetic acid;(2S)-1-bromopropan-2-ol lies in its combination of acetic acid and (2S)-1-bromopropan-2-ol, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
39968-99-5 |
|---|---|
Formule moléculaire |
C5H11BrO3 |
Poids moléculaire |
199.04 g/mol |
Nom IUPAC |
acetic acid;(2S)-1-bromopropan-2-ol |
InChI |
InChI=1S/C3H7BrO.C2H4O2/c1-3(5)2-4;1-2(3)4/h3,5H,2H2,1H3;1H3,(H,3,4)/t3-;/m0./s1 |
Clé InChI |
KKZQRGXOGOSORO-DFWYDOINSA-N |
SMILES isomérique |
C[C@@H](CBr)O.CC(=O)O |
SMILES canonique |
CC(CBr)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


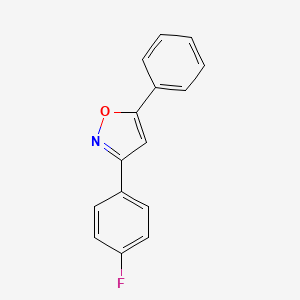
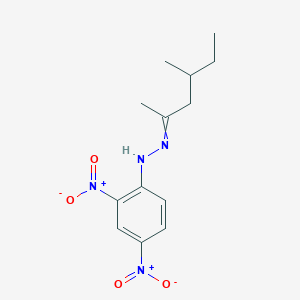
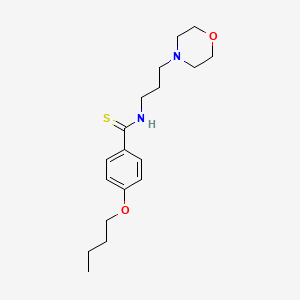
![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
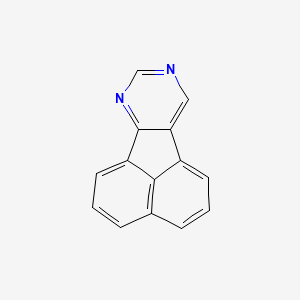
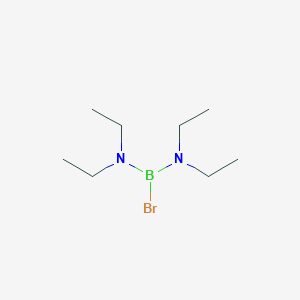
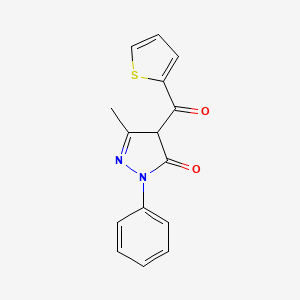


![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)


![4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine](/img/structure/B14678889.png)

